Monogalactosyl-diacylglycerol

Description

Properties

Molecular Formula |

C38H72O10 |

|---|---|

Molecular Weight |

689.0 g/mol |

IUPAC Name |

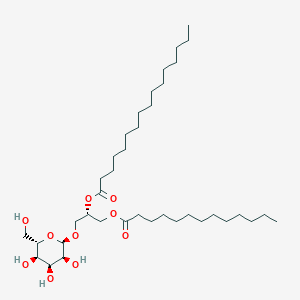

[(2S)-1-tridecanoyloxy-3-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] hexadecanoate |

InChI |

InChI=1S/C38H72O10/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-34(41)47-31(30-46-38-37(44)36(43)35(42)32(28-39)48-38)29-45-33(40)26-24-22-20-18-14-12-10-8-6-4-2/h31-32,35-39,42-44H,3-30H2,1-2H3/t31-,32+,35+,36+,37+,38-/m1/s1 |

InChI Key |

FIJGNIAJTZSERN-DQQGJSMTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO)O)O)O)COC(=O)CCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)O)O)COC(=O)CCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Monogalactosyl diacylglycerol can be synthesized enzymatically using monogalactosyldiacylglycerol synthase. The enzyme catalyzes the reaction between UDP-galactose and 1,2-diacyl-sn-glycerol to form monogalactosyl diacylglycerol and UDP . The reaction typically occurs under mild conditions, such as a pH of 8 and a temperature of 37°C .

Industrial Production Methods

Industrial production of monogalactosyl diacylglycerol often involves extraction from natural sources such as plants and algae. The extraction process includes the use of solvents like methanol and chloroform, followed by purification using techniques like silica gel column chromatography .

Chemical Reactions Analysis

Types of Reactions

Monogalactosyl diacylglycerol undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions

Hydrolysis: This reaction can be catalyzed by acids or enzymes, breaking down monogalactosyl diacylglycerol into its constituent fatty acids and galactose.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the fatty acid chains.

Esterification: This reaction involves the formation of esters by reacting monogalactosyl diacylglycerol with alcohols in the presence of acid catalysts.

Major Products

The major products formed from these reactions include free fatty acids, galactose, and various esters .

Scientific Research Applications

Monogalactosyldiacylglycerol (MGDG) is a major glycoglycerolipid found in higher plants, especially within the thylakoid membranes of chloroplasts, where it can account for approximately 50% of the thylakoid membrane lipids . It is also found in vegetables, fruits, and grains . MGDG has various potential applications, particularly in the realms of scientific research and health promotion .

Scientific Research Applications

- DNA Polymerase Inhibition: MGDG has been observed to selectively inhibit the activities of mammalian replicative DNA polymerases α, δ, and ε . Targeted DNA polymerase inhibition can exert an antitumor effect, as replicative DNA polymerases are essential for cancer cell growth .

- Anti-inflammatory Activity: MGDG has demonstrated anti-inflammatory properties by repressing the expression of interleukin-6 (IL-6) and interleukin-8 (IL-8) induced by interleukin-1alpha (IL-1α) or IL-1α + tumor necrosis factor α (TNFα), interfering with the p38 and NF-kB pathways . It also represses mPGES expression induced by IL-1α and the synthesis of PGE2 and induces the synthesis of 15-deoxy-Δ12,14-prostaglandin J2 (15ΔPGJ2) .

- Lipidomic Profiling: MGDG, along with digalactosyl diacylglycerol (DGDG), are the most abundant lipids in chloroplasts and regulate various functions . They are useful in lipidomic profiling for drought-induced heat tolerance .

- Thylakoid Membrane Studies: MGDG is a key component of thylakoid membranes in plant plastids . MGDG synthase isoforms play diverse roles in plastid and nonplastid membranes . MGDα is required for thylakoid expansion under optimal conditions, while MGDβ and MGDγ play roles in plastid and nonplastid membranes .

Health Promotion

- Antitumor Activity: Oral administration of spinach MGDG mixed with γ-cyclodextrin (CD) has shown antitumor activity . In a study, a CD-MGDG complex reduced tumor volume by approximately 60% in mice with Colon26 colon cancer cells compared to controls . The CD-MGDG complex also decreased the number of proliferating cell nuclear antigen (PCNA)-positive cells, reduced mitosis in tumor cells, increased the number of terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL)-positive apoptotic cells, and inhibited CD31-positive tumor blood vessel growth .

- Potential for Cancer Prevention: The observed antitumor effects suggest that MGDG has potential for cancer prevention . It may serve as a food-derived anticancer compound .

Other Applications

- Digestive Enzyme Supplementation: While not a direct application of MGDG, digestive enzyme supplements, including those that break down lipids, may play a role in managing digestive disorders . A specific galactolipase assay using synthetic medium-chain monogalactosyl diacylglycerol has been developed .

Mechanism of Action

Monogalactosyl diacylglycerol exerts its effects primarily through its role in membrane structure and function. It interacts with other lipids and proteins in the membrane, influencing membrane fluidity and permeability. In photosynthetic organisms, it is involved in the formation of the thylakoid membranes, which are essential for the light-dependent reactions of photosynthesis .

Comparison with Similar Compounds

Structural Differences

- MGDG: Single galactose head group, non-bilayer-forming .

- Digalactosyl-diacylglycerol (DGDG) : Two galactose residues, bilayer-forming; second most abundant thylakoid lipid (~20–30%) .

- Sulfoquinovosyl-diacylglycerol (SQDG): Sulfonated sugar head group; negatively charged; constitutes 5–20% of thylakoid lipids depending on species .

- Phospholipids (e.g., PG, PC, PE) : Phosphate-containing head groups; prevalent in extraplastidial membranes .

Functional Roles

Quantitative Distribution and Stress Responses

- Cold Stress : In Arabidopsis mutants (rbl11), MGDG and DGDG levels decrease at 21°C but increase at 4°C, with phospholipid proportions rising under cold conditions .

- Phosphorus Deficiency : DGDG replaces phospholipids in extraplastidial membranes, while MGDG synthesis (via OsMGD3 in rice) enhances phosphate utilization and root growth .

- Seed Development : High seed moisture promotes DGDG-to-MGDG conversion via CoGLA enzyme, stabilizing TAG biosynthesis intermediates .

Ecological and Pharmacological Significance

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying MGDG in plant tissues?

- Methodological Answer : MGDG quantification typically involves lipid extraction using chloroform/methanol (2:1 v/v), followed by separation via thin-layer chromatography (TLC) or high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD). For precise fatty acid profiling, gas chromatography-mass spectrometry (GC-MS) is employed after transesterification of MGDG to fatty acid methyl esters (FAMEs). These techniques are critical for studying lipid remodeling under stress conditions .

Q. What standard protocols exist for isolating MGDG from chloroplast membranes?

- Methodological Answer : Chloroplast membranes are disrupted using sonication or mechanical homogenization in isotonic buffers. MGDG is isolated via sucrose density gradient centrifugation, followed by solvent partitioning. A validated approach involves bicelle preparation using MGDG and DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine) to mimic native thylakoid membrane environments for structural studies .

Q. How is the fatty acid composition of MGDG analyzed in resurrection plants during dehydration-rehydration cycles?

- Methodological Answer : Total lipids are extracted using Folch reagent, and MGDG is separated via silica gel chromatography. Fatty acid composition is determined by GC-MS after derivatization. Studies on Ramonda species revealed a 55–64% linolenic acid content in MGDG, with rapid lipid recovery post-rehydration, highlighting its role in desiccation tolerance .

Advanced Research Questions

Q. How does genetic engineering (e.g., GPAT overexpression) alter MGDG composition under heat stress?

- Methodological Answer : Transgenic models (e.g., tobacco overexpressing GPAT) are subjected to heat stress, followed by lipidomic analysis via LC-MS. Increased saturation of MGDG fatty acids (e.g., palmitic acid) enhances membrane stability, as shown by improved photosynthetic efficiency and reduced electrolyte leakage under high temperatures .

Q. What experimental approaches evaluate MGDG’s role in stabilizing the cytochrome b₆f complex?

- Methodological Answer : X-ray crystallography and molecular dynamics simulations are used to study lipid-protein interactions. MGDG stabilizes the cytochrome b₆f complex by forming hydrogen bonds with transmembrane helices, as demonstrated in Chlamydomonas reinhardtii mutants lacking MGDG synthase .

Q. How is MGDG’s oxidative stability assessed compared to triacylglycerols (TAGs) and digalactosyl-diacylglycerol (DGDG)?

- Methodological Answer : Accelerated oxidation assays (e.g., 60°C for 10 days) measure peroxide value (PV) and thiobarbituric acid-reactive substances (TBARS). MGDG exhibits lower oxidative stability than DGDG due to its polyunsaturated fatty acids but higher stability than TAGs, attributed to galactose headgroup antioxidant activity .

Q. What in vitro models study MGDG’s interaction with xanthophyll cycle pigments?

- Methodological Answer : MGDG micelles are prepared with violaxanthin, and de-epoxidation kinetics are monitored via spectrophotometry. The lipid environment of MGDG enhances violaxanthin-to-zeaxanthin conversion rates by 30% compared to phospholipid micelles, critical for photoprotection studies .

Q. How are MGDG’s antitumor properties pharmacologically evaluated in animal models?

- Methodological Answer : MGDG extracted from Corchorus olitorius is administered to lead-poisoned rats, followed by histological analysis of liver/kidney tissues and serum biomarker assays (ALT, AST, creatinine). Doses of 15–20% MGDG reduce lead concentration by 40–50%, demonstrating hepatoprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.